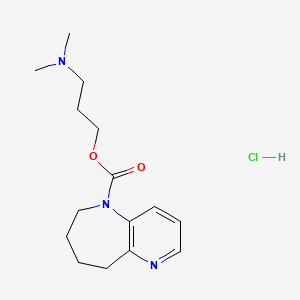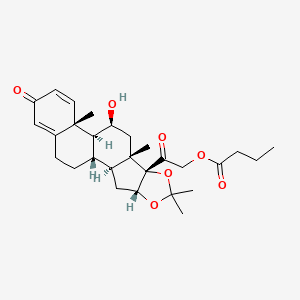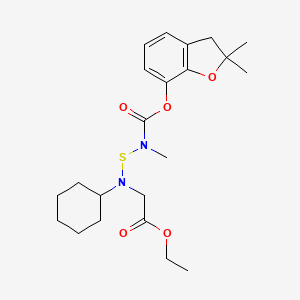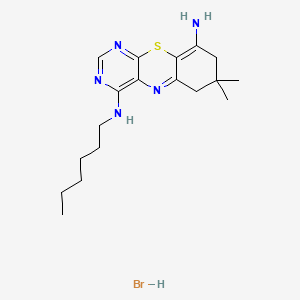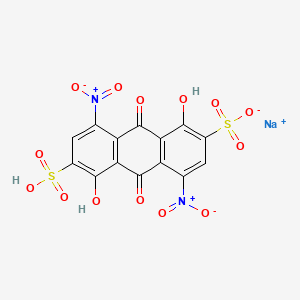
1-(1-(3-Methylphenyl)cyclohexyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Methylphenyl)cyclohexyl)piperidine is a chemical compound with the molecular formula C18H27N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a cyclohexyl ring attached to a piperidine ring, with a 3-methylphenyl group attached to the cyclohexyl ring. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Methylphenyl)cyclohexyl)piperidine typically involves the reaction of 3-methylphenylcyclohexanone with piperidine under specific conditions. One common method involves the use of anhydrous potassium carbonate and triethylamine in dry acetonitrile as solvents. The reaction is carried out under a nitrogen atmosphere at room temperature, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(3-Methylphenyl)cyclohexyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1-(3-Methylphenyl)cyclohexyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter interactions.
Medicine: Investigated for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-(3-Methylphenyl)cyclohexyl)piperidine involves its interaction with specific molecular targets in the body. It is known to bind to the N-methyl-D-aspartate (NMDA) receptor, a subtype of the glutamate receptor. This binding results in the blocking of voltage-sensitive potassium and sodium channels, leading to increased calcium entry into nerve cells and the release of neurotransmitters at the presynaptic nerve ending .
Comparación Con Compuestos Similares
Similar Compounds
Phencyclidine (PCP): 1-(1-Phenylcyclohexyl)piperidine, known for its anesthetic and psychoactive properties.
Ketamine: A derivative of phencyclidine with similar NMDA receptor antagonistic properties.
3-Methyl-1-(1-phenylcyclohexyl)piperidine: A compound with a similar structure but different substitution pattern.
Uniqueness
1-(1-(3-Methylphenyl)cyclohexyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the NMDA receptor and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
2201-30-1 |
|---|---|
Fórmula molecular |
C18H27N |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
1-[1-(3-methylphenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C18H27N/c1-16-9-8-10-17(15-16)18(11-4-2-5-12-18)19-13-6-3-7-14-19/h8-10,15H,2-7,11-14H2,1H3 |
Clave InChI |
BMFKUCGCXMDGBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2(CCCCC2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



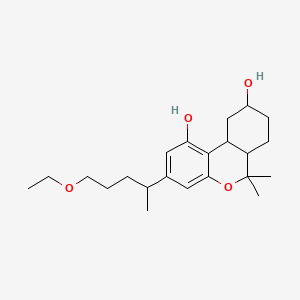
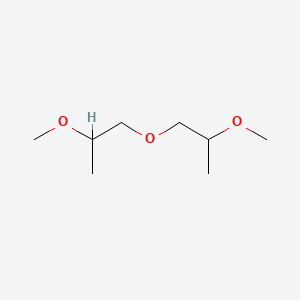
![2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol](/img/structure/B12700552.png)

